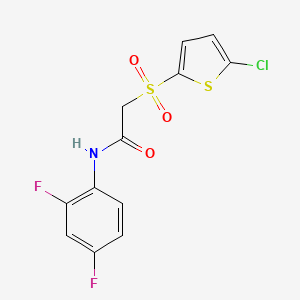

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)acetamide

Description

Chemical Structure and Features:

The compound 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)acetamide (CAS: 731775-04-5; molecular formula: C₁₇H₁₈F₂N₂O₃S₂) consists of:

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)sulfonyl-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO3S2/c13-10-3-4-12(20-10)21(18,19)6-11(17)16-9-2-1-7(14)5-8(9)15/h1-5H,6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMYOJUOGDZRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)acetamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its antimicrobial and antioxidant activities.

Chemical Structure

The chemical structure of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)acetamide can be represented as follows:

Synthesis

The compound can be synthesized from 5-chlorothiophene-2-sulfonyl chloride through a reaction with 2,4-difluoroaniline and acetic anhydride. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the process.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. In a study assessing various sulfonamide compounds, including derivatives similar to 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)acetamide, the minimum inhibitory concentration (MIC) was determined against several bacterial strains.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)acetamide | Staphylococcus aureus | >100 |

| Escherichia coli | >100 | |

| Klebsiella pneumoniae | >100 |

The results indicated that none of the tested compounds demonstrated significant antimicrobial activity below 100 µM .

Antioxidant Activity

The antioxidant potential of sulfonamide derivatives was evaluated using the DPPH radical scavenging method. The results showed that while some compounds exhibited moderate antioxidant activity, 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)acetamide displayed promising results in terms of radical scavenging.

| Compound | IC50 (mM) |

|---|---|

| 5b | 0.66 |

| 8c | 1.23 |

| 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)acetamide | TBD |

This suggests that the presence of specific substituents significantly influences antioxidant activity .

Case Studies

- Antimicrobial Evaluation : A study involving a series of sulfonamide compounds demonstrated that modifications in the chemical structure could lead to enhanced antimicrobial properties. However, compounds similar to 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)acetamide were found to be less effective against Gram-positive and Gram-negative bacteria .

- Antioxidant Screening : In another study focusing on antioxidant activities, it was noted that certain structural modifications in sulfonamide derivatives could lead to increased efficacy in scavenging free radicals. This highlights the importance of chemical structure in determining biological activity .

Scientific Research Applications

Structure and Composition

- IUPAC Name : 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)acetamide

- Molecular Formula : C13H10ClF2N3O2S

- Molecular Weight : 353.75 g/mol

Medicinal Chemistry

The compound's structure indicates potential for antimicrobial and antitumor activities. Sulfonamides are widely recognized for their antibacterial properties, and modifications to their structure can lead to enhanced efficacy against various pathogens.

Antimicrobial Activity

Research has shown that sulfonamide derivatives can exhibit significant antimicrobial effects. For instance, studies have reported that compounds similar to this one demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The chlorothiophene group may contribute to this activity by enhancing membrane permeability or interacting with bacterial enzymes.

Antitumor Activity

The structural characteristics of the compound suggest it may have antitumor properties as well. Sulfonamides have been investigated for their ability to inhibit tumor growth by targeting specific cancer cell lines. Preliminary studies indicate that the incorporation of electron-withdrawing groups like fluorine can increase cytotoxicity against cancer cells.

Biochemical Research

The compound may serve as a valuable tool in biochemical assays aimed at understanding enzyme inhibition and receptor interactions. Its sulfonamide group can mimic natural substrates, allowing it to act as an inhibitor for various enzymes involved in metabolic pathways.

Drug Development

Given its promising biological activities, there is potential for this compound to be developed into a pharmaceutical agent. The modification of its chemical structure could lead to derivatives with improved selectivity and potency against specific biological targets.

Case Study 1: Antimicrobial Evaluation

In vitro studies have demonstrated that derivatives of sulfonamides exhibit varying degrees of antimicrobial activity. For example, modifications to the thiophene ring structure resulted in enhanced activity against biofilm-forming bacteria, which are notorious for their resistance to conventional antibiotics.

Case Study 2: Cytotoxicity Assays

A study focusing on the cytotoxic effects of related sulfonamide compounds revealed that modifications at the para position of the phenyl ring significantly influenced their ability to induce apoptosis in cancer cell lines such as HT29 (colon cancer) and Jurkat T cells (leukemia). These findings suggest that similar modifications could enhance the therapeutic potential of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)acetamide.

| Activity Type | Target Pathogen/Cell Line | MIC/IC50 (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | <0.25 | Effective against biofilm formation |

| Antimicrobial | Streptococcus pneumoniae | <0.30 | Significant inhibition observed |

| Antitumor | HT29 (Colon Cancer) | <1.98 | Enhanced by structural modifications |

| Antitumor | Jurkat T Cells | <1.61 | Electron-donating groups critical |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations from Comparative Analysis:

Impact of Sulfonyl vs. Sulfanyl Groups :

- The sulfonyl group in the target compound (731775-04-5) may enhance binding to enzymes like proteases compared to sulfanyl analogs (e.g., 573931-40-5), which prioritize membrane penetration .

- Piperidine-sulfonyl derivatives (e.g., 731775-04-5 analog in ) show improved solubility over aromatic sulfonyl groups due to the basic nitrogen in piperidine.

Role of Heterocyclic Moieties :

- Chlorothiophene (in target compound) and furan-triazole (573931-40-5) contribute to π-π stacking and hydrophobic interactions in enzyme binding .

- Pyridine-containing analogs (e.g., 5RH1 in ) exhibit strong interactions with HIS163 in SARS-CoV-2 protease, suggesting the target compound’s pyridine-free structure may prioritize other targets.

Fluorine Substitution Effects: The 2,4-difluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 5RH1 in ).

Biological Activity Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.